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molecular formula C6H6FNO B151536 (3-fluoropyrid-2-yl)methanol CAS No. 31181-79-0

(3-fluoropyrid-2-yl)methanol

Cat. No. B151536
M. Wt: 127.12 g/mol
InChI Key: FKTCIWBKNWUDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935722B2

Procedure details

Dissolve (6-bromo-3-fluoro-pyridin-2-yl)-methanol (850 mg, 4.13 mmol) in methanol (40 mL) then purge the solution with nitrogen. Add palladium on carbon (200 mg of 5% wet) and stir the mixture under a hydrogen atmosphere (2 balloons) for 20 h. Filter the mixture through Celite® and wash the filter cake with methanol.
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH2:8][OH:9])[C:5]([F:10])=[CH:4][CH:3]=1>CO>[F:10][C:5]1[C:6]([CH2:8][OH:9])=[N:7][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
BrC1=CC=C(C(=N1)CO)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
Add palladium on carbon (200 mg of 5% wet) and stir the mixture under a hydrogen atmosphere (2 balloons) for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purge the solution with nitrogen
FILTRATION
Type
FILTRATION
Details
Filter the mixture through Celite®
WASH
Type
WASH
Details
wash the filter cake with methanol

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
FC=1C(=NC=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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